3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as 3-[2-[(tert-Butoxycarbonyl)amino]ethoxy]propanoic Acid . It has a molecular formula of C10H19NO5 and a molecular weight of 233.26 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid backbone with an ethoxy group and a tert-butoxycarbonyl (Boc) protected amino group attached to the second carbon atom .Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a flash point of 187 °C . It should be stored under inert gas and is sensitive to air .Scientific Research Applications
Chemiluminescence and Oxidation Studies
Research demonstrates the use of tert-butoxycarbonyl (Boc) amino acids in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, highlighting their application in chemiluminescence. For instance, sulfanyl-substituted dioxetanes were oxidized to sulfinyl and sulfonyl derivatives, offering insights into base-induced chemiluminescence properties (Watanabe et al., 2010).
Synthesis of Protected Amino Acids
Another study focused on developing synthetic strategies for orthogonally protected methyl esters of non-proteinogenic amino acids, leveraging tert-butoxycarbonyl protected intermediates. This methodology is crucial for the synthesis of complex molecules and peptides, illustrating the versatility of tert-butoxycarbonyl in the preparation of amino acid derivatives (Temperini et al., 2020).
Enantioselective Syntheses
The enantioselective synthesis of certain Boc-protected amino acids from enantiomerically enriched precursors showcases the application of tert-butoxycarbonyl in creating compounds with specific optical activities. This is crucial for the production of enantiomerically pure substances in pharmaceuticals and research (Alonso et al., 2005).
Microbial Metabolism Studies
Studies on the metabolism of certain microorganisms have identified the formation of Boc-protected organic acids, underscoring the role of such compounds in understanding microbial processes and potential applications in biotechnology (Rimbault et al., 1993).
N-tert-Butoxycarbonylation Techniques
Research into the N-tert-butoxycarbonylation of amines using efficient catalysts highlights the significance of Boc-protected amino acids in synthetic chemistry, offering a method to protect amines efficiently and environmentally friendly (Heydari et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of peptide conjugates, suggesting potential interactions with peptide or protein targets .
Biochemical Pathways
Similar compounds have been used in the synthesis of peptide conjugates that inhibit bacterial and fungal glucosamine-6-phosphate synthase , suggesting potential involvement in amino acid metabolism and peptide synthesis pathways.
Result of Action
Similar compounds have shown antibacterial and antifungal activities, suggesting potential antimicrobial effects .
Properties
IUPAC Name |
3-[3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6S/c1-5-19-11(17)9(8-21-7-6-10(15)16)14-12(18)20-13(2,3)4/h9H,5-8H2,1-4H3,(H,14,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINNMLHTUBJOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCCC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.